5-Bromo-2-chloro-N-(2,4-difluorophenyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF2N2O/c13-6-3-8(11(14)17-5-6)12(19)18-10-2-1-7(15)4-9(10)16/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUKARIJSWKEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-chloro-N-(2,4-difluorophenyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and relevant research findings.
The molecular formula of this compound is C12H7BrClF2N2O. The presence of bromine and chlorine atoms, along with difluorophenyl groups, contributes to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, affecting cellular processes such as energy production and cell signaling. For instance, it binds to the active sites of certain enzymes, leading to their inhibition or modulation.
- Gene Expression Modulation : It influences the expression of genes associated with cell growth and apoptosis. This modulation can alter cellular metabolism and lead to changes in cell viability.
- Cellular Effects : The compound impacts cellular functions by altering signaling pathways and metabolic flux. Long-term exposure can lead to significant changes in cell growth and metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is comparable to clinically used antibiotics. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria .
Anticancer Properties
The compound has demonstrated potential anticancer activity across multiple cancer cell lines. In vitro studies reveal that it exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable characteristic for therapeutic agents .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
Study 2: Anticancer Activity
A separate study assessed the cytotoxic effects of the compound on human cervical cancer (HeLa) cells. The results showed an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Significant reduction in viability |
| Escherichia coli | 15 µg/mL | Comparable efficacy to standard antibiotics | |
| Anticancer | HeLa cells | 15 µM | Selective cytotoxicity against cancer cells |
| Other cancer lines | Varies | Potent activity across multiple cancer types |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs from Biopharmacule Speciality Chemicals
Biopharmacule Speciality Chemicals lists several bromo- and chloro-substituted heterocycles, including:
- 5-Bromo-2-chloronicotinic acid : Shares the pyridine core with bromo and chloro substituents but lacks the amide-linked 2,4-difluorophenyl group, resulting in reduced molecular complexity and polarity .
- 5-Bromo-2-chlorophenol: A simpler aromatic compound with hydroxyl instead of amide functionality, limiting its utility in drug design . These analogs highlight the importance of the amide and fluorinated aryl groups in the target compound for targeted interactions and stability.
Comparison with 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide
This compound (CAS 1204234-88-7) shares the bromo-substituted nicotinamide core but differs in the amide substituent, which is a 1-methyl-2-trifluoromethylsulfanylethyl group instead of 2,4-difluorophenyl. Key differences include:
| Property | 5-Bromo-2-chloro-N-(2,4-difluorophenyl)nicotinamide | 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide |
|---|---|---|
| Molecular Formula | C₁₂H₇BrClF₂N₂O | C₁₀H₁₀BrF₃N₂OS |
| Molar Mass (g/mol) | 348.5 | 343.16 |
| Key Substituents | Cl (position 2), Br (position 5), 2,4-difluorophenyl | Br (position 5), trifluoromethylsulfanylethyl group |
| Functional Groups | Amide, halogenated aryl | Amide, sulfur-containing alkyl |
The sulfur and trifluoromethyl groups in the latter compound may enhance membrane permeability but could increase metabolic susceptibility compared to the fluorine-stabilized aryl group in the target molecule .
Computational Insights into Property Prediction
Similarly, the Colle-Salvetti correlation-energy functional provides a framework for modeling electronic properties, aiding in the rational design of halogenated nicotinamides . These methods could predict logP, solubility, and binding affinities for the target compound and its analogs, guiding further optimization.
Preparation Methods
Synthesis of the Halogenated Nicotinic Acid Derivative
The initial step usually involves the preparation of a halogenated nicotinic acid or nicotinoyl chloride intermediate, which is critical for subsequent amide bond formation.
Halogenation of Nicotinic Acid Derivative : Starting from 2,4-dichloropyridine or 5-bromo-2-chloronicotinic acid, selective bromination and chlorination reactions are performed. For example, 5-bromo-2-chlorobenzoic acid can be converted to 5-bromo-2-chlorobenzoyl chloride by refluxing with thionyl chloride under DMF catalysis without a solvent, followed by evaporation of excess thionyl chloride.
This step ensures the formation of a reactive acid chloride intermediate necessary for amide coupling.
Formation of the Nicotinamide Core
Amide Bond Formation : The acid chloride intermediate reacts with the amine component, in this case, 2,4-difluoroaniline, to form the target nicotinamide.
Although direct literature on this exact amide coupling is limited, standard synthetic organic chemistry protocols apply:
- The acid chloride is dissolved in an inert solvent such as dichloromethane.
- 2,4-Difluoroaniline is added in stoichiometric or slight excess amounts.
- The reaction is conducted under cooling (0–5 °C) to control the exothermic nature.
- A base such as triethylamine or pyridine is typically added to scavenge the HCl byproduct.
- Reaction time ranges from 1 to 4 hours with stirring.
- The product is isolated by extraction, washing, and recrystallization to ensure purity.
This approach is consistent with the preparation of similar halogenated nicotinamides reported in medicinal chemistry literature.
Alternative Synthetic Routes and Intermediates
Synthesis of 5-Bromo-2,4-dichloropyridine Intermediate : A patented method involves bromination of 2-amino-4-chloropyridine using N-bromosuccinimide at 0 °C in methylene dichloride, followed by diazotization and chlorination to yield 5-bromo-2,4-dichloropyridine with yields over 50%.
This intermediate can be further functionalized to introduce the amide group with 2,4-difluoroaniline.
Purification and Yield Optimization
Purification : The crude product is typically purified by recrystallization from mixed solvents such as ethanol and water or by column chromatography using dichloromethane or ethyl acetate as eluents.
Yield and Purity : For related compounds, yields of over 80% with HPLC purity exceeding 99% have been reported, indicating efficient synthetic protocols.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | 5-Bromo-2-chlorobenzoic acid + Thionyl chloride + DMF catalyst | Reflux 2–4 h, solvent-free, distill excess thionyl chloride at 60 °C | Formation of 5-bromo-2-chlorobenzoyl chloride |
| 2 | 5-Bromo-2-chlorobenzoyl chloride + 2,4-difluoroaniline + Base | Stirring at 0–5 °C for 1–4 h in dichloromethane | Formation of 5-bromo-2-chloro-N-(2,4-difluorophenyl)nicotinamide |
| 3 | Purification | Recrystallization or column chromatography | Pure product with >99% purity |
Research Findings and Considerations
The halogenation pattern (bromo and chloro substituents) on the nicotinamide ring is crucial for biological activity and requires selective and controlled halogenation steps.
The amide bond formation with 2,4-difluoroaniline is a standard amidation reaction but must be carefully controlled to avoid side reactions or hydrolysis.
The use of DMF as a catalyst in the acid chloride formation step enhances reaction efficiency.
Vacuum and temperature controls during intermediate formation and purification steps improve yield and product quality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
